molecular formula C17H20N4O2S B12096518 [(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate

[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate

Cat. No.: B12096518
M. Wt: 344.4 g/mol
InChI Key: KMCOFWWWTNQXFV-QBFSEMIESA-N
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Description

[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate is a complex organic compound with a molecular formula of C17H20N4O2S This compound is known for its unique structure, which includes a benzodiazepine core, a piperazine ring, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate typically involves multiple steps. One common method involves the reaction of 4-(4-methylpiperazin-1-yl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the benzodiazepine core. The final step involves the acetylation of the benzodiazepine derivative to form the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzodiazepine core, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups to the piperazine ring .

Scientific Research Applications

Chemistry

In chemistry, [(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its benzodiazepine core suggests potential activity on the central nervous system, making it a candidate for the development of new therapeutic agents .

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. Its structure suggests possible applications as an anxiolytic or anticonvulsant agent. Research is ongoing to determine its efficacy and safety in various therapeutic contexts .

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it a versatile tool in various industrial applications .

Mechanism of Action

The mechanism of action of [(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate involves its interaction with specific molecular targets. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to anxiolytic and anticonvulsant effects. The piperazine ring may also contribute to the compound’s activity by interacting with other receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate is unique due to its combination of a benzodiazepine core, a piperazine ring, and a thioxo groupIts potential interactions with multiple biological targets also make it a promising candidate for further research and development .

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate

InChI

InChI=1S/C17H20N4O2S/c1-12(22)23-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)24/h3-6,11H,7-10H2,1-2H3,(H,19,24)/b13-11-

InChI Key

KMCOFWWWTNQXFV-QBFSEMIESA-N

Isomeric SMILES

CC(=O)O/C=C/1\C(=S)NC2=CC=CC=C2N=C1N3CCN(CC3)C

Canonical SMILES

CC(=O)OC=C1C(=S)NC2=CC=CC=C2N=C1N3CCN(CC3)C

Origin of Product

United States

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